(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Scientific Research Applications
Structural Analysis and Synthesis
- A study focused on the structural features of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, using X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were also performed, along with the creation of Molecular Electrostatic Potential (MEP) maps to understand the compound's surface properties (Gumus et al., 2018).
Optical Properties and Material Science
- A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot, three-component condensation process, were characterized for their optical properties. These compounds showed significant Stokes' shift ranges, which is a critical parameter for luminescent materials, suggesting potential applications in low-cost luminescent materials (Volpi et al., 2017).
Novel Synthesis Methods
- Innovative one-pot synthesis methods have been developed for creating 3-aminoimidazo[1,2-a]pyridines, demonstrating the versatility of this chemical structure in synthetic chemistry. Such methodologies could potentially be adapted for synthesizing compounds with the "(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol" structure (Schwerkoske et al., 2005).
Antimicrobial Applications
- Research into pyridine derivatives, including structures related to "this compound," has shown promising antimicrobial activity. Such compounds have been synthesized and tested against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
(7-methoxyimidazo[1,2-a]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-11-5-7(6-12)10-9(11)4-8/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQSDPLZMRUDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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